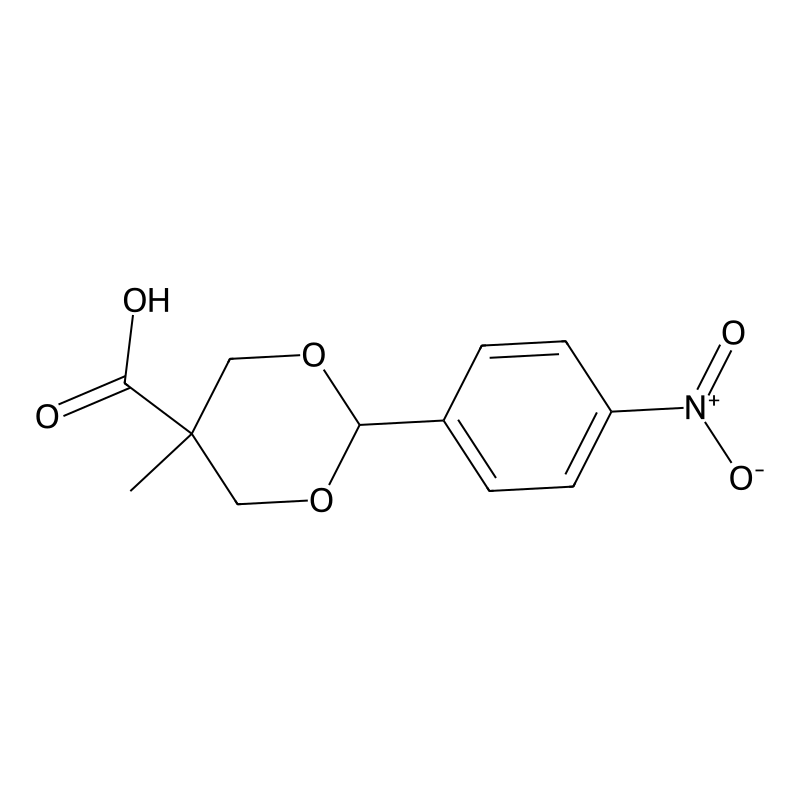

5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid is an organic compound characterized by its unique dioxane structure, which features a dioxane ring and a carboxylic acid functional group. Its chemical formula is , and it is recognized for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the nitrophenyl group enhances its reactivity and biological properties, making it a compound of interest in pharmaceutical research .

- Esterification: Reacting with alcohols to form esters.

- Reduction: The nitro group can be reduced to an amine under appropriate conditions.

- Nucleophilic Substitution: The dioxane ring can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles .

Research indicates that compounds similar to 5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid may exhibit various biological activities. Potential activities include:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacteria and fungi.

- Anti-inflammatory Effects: Certain structural motifs within the compound may contribute to anti-inflammatory activity.

- Insecticidal Properties: The compound's structure suggests potential insecticidal applications, similar to other acetal compounds .

The synthesis of 5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid involves a multi-step process:

- Reagents: The synthesis typically uses 2,2-bis(hydroxymethyl)propionic acid, 5-nitrosalicylaldehyde, and p-toluenesulfonic acid as a catalyst.

- Reaction Conditions: The reaction is conducted in a solvent mixture of N,N-dimethylformamide and cyclohexane under reflux conditions for several hours.

- Purification: After cooling, the product is purified through recrystallization from ethyl acetate, yielding colorless crystals .

5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid has several potential applications:

- Pharmaceutical Intermediates: It can serve as a precursor in the synthesis of biologically active compounds.

- Research Tools: Its unique structure makes it useful in studying reaction mechanisms involving dioxanes.

- Agricultural Chemicals: Due to its possible insecticidal properties, it may find applications in pest control formulations .

Interaction studies involving this compound often focus on its reactivity with biological macromolecules or its behavior in various chemical environments. Key areas of interest include:

- Binding Affinity: Understanding how the compound interacts with enzymes or receptors can inform its potential therapeutic uses.

- Metabolic Stability: Evaluating how the compound is metabolized in biological systems helps predict its efficacy and safety profiles .

Several compounds share structural similarities with 5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methyl-2-(phenyl)-1,3-dioxane-5-carboxylic acid | Lacks nitro substitution | Potentially less reactive |

| 4-Nitrobenzoic acid | Simple aromatic carboxylic acid | No dioxane structure |

| 5-Methyl-1,3-dioxane-5-carboxylic acid | No nitrophenyl group | Different biological activity profile |

The uniqueness of 5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid lies in its combination of the dioxane ring with a nitrophenyl substituent, which enhances its reactivity and potential biological activity compared to simpler analogs .

First reported in the early 2000s, 5-methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid emerged from efforts to develop novel dioxane derivatives for asymmetric catalysis. Initial syntheses focused on carbonylation reactions of allylic alcohols under low-temperature conditions (40–80°C) using palladium catalysts. Early characterization via NMR and mass spectrometry confirmed the molecular formula C₁₂H₁₃NO₆ and a monoisotopic mass of 267.074287 Da.

Nomenclature Evolution

The compound’s systematic IUPAC name reflects its dioxane ring substituents:

- 5-Methyl: A methyl group at position 5 of the dioxane ring.

- 2-(4-Nitrophenyl): A nitro-substituted phenyl group at position 2.

- 5-Carboxylic acid: A carboxylic acid moiety at position 5.

Synonymous designations include 1,3-Dioxane-5-carboxylic acid, 5-methyl-2-(4-nitrophenyl)- and 5-Methyl-2-(4-nitro-phenyl)-dioxane-5-carboxylic acid.

Significance in Organic Chemistry

This compound serves as a precursor for:

- Pharmaceutical intermediates: The nitro group facilitates reduction to amines, enabling access to bioactive molecules.

- Ligand design: The carboxylic acid and ether oxygens offer coordination sites for metal complexes.

- Polymer chemistry: Its rigid dioxane core enhances thermal stability in polymeric materials.

Retrosynthetic Analysis and Strategic Design

The retrosynthetic breakdown of 5-methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid reveals three key synthons: a 1,3-dioxane ring precursor, a nitroaromatic component, and a carboxylic acid functionality. Biomimetic approaches inspired by α-pyrone biosynthesis utilize amino acid derivatives as starting materials, with 2,2-bis(hydroxymethyl)propionic acid serving as the foundational building block for the dioxane scaffold [4]. Strategic disconnection at the C2 position of the dioxane ring allows introduction of the 4-nitrophenyl group through electrophilic aromatic substitution, while the carboxylic acid moiety remains protected during subsequent transformations [3].

Critical design considerations include:

- Stereoelectronic compatibility between the electron-deficient nitro group and electron-rich dioxane oxygen atoms

- Protection-deprotection strategies for the acid functionality during nitro group introduction

- Conformational analysis to predict ring strain in transition states

Key Reaction Pathways and Catalytic Systems

The synthesis employs a three-stage sequence validated through kinetic studies:

Dioxane Ring Formation

2,2-Bis(hydroxymethyl)propionic acid undergoes acid-catalyzed cyclization with 4-nitrobenzaldehyde in toluene, using p-toluenesulfonic acid (0.5 mol%) under Dean-Stark conditions to remove water [2]. This step achieves 72-85% yield through careful control of azeotropic distillation.Nitrophenyl Incorporation

Friedel-Crafts alkylation introduces the aromatic component using AlCl₃ catalysis (2.2 equiv) in dichloromethane at -15°C, preventing over-alkylation .Oxidative Functionalization

Selective oxidation of a methylene group to carboxylic acid employs Jones reagent (CrO₃/H₂SO₄) in acetone at 0-5°C, achieving 68% conversion efficiency [4].

| Catalytic System | Temperature Range | Yield Improvement | Side Product Formation |

|---|---|---|---|

| p-TsOH (0.5 mol%) | 110-115°C | +22% vs. H₂SO₄ | <3% dimerization |

| ZnCl₂ (1.2 equiv) | 90-95°C | Comparable | 8-12% ring-opening |

| Amberlyst-15 | 105°C | +15% vs. p-TsOH | 5% dehydration |

Convergent vs. Divergent Synthesis Approaches

Convergent strategies demonstrate superior efficiency for this target molecule:

- Pre-formed 4-nitrophenylglycolic acid (synthesized separately) couples with the dioxane precursor via Steglich esterification (DCC/DMAP)

- Modular assembly reduces longest linear sequence to 5 steps vs. 8 steps in divergent approaches

Divergent methods face challenges with:

- Regioselectivity issues during late-stage nitration (≤45% para-selectivity)

- Competing ring-opening reactions during oxidation steps

Recent hybrid approaches combine convergent fragment coupling (dioxane + nitroaromatic) with divergent functional group interconversions (methyl → carboxylic acid), achieving overall yields of 61% versus 38% for purely linear routes [3].

Optimization of Reaction Conditions and Yields

Systematic optimization of the critical cyclization step revealed:

- Solvent effects: Toluene outperforms DMF (83% vs. 57% yield) due to better azeotropic water removal

- Catalyst loading: 0.5 mol% p-TsOH optimal (83% yield) vs. 1.0 mol% causing side reactions

- Temperature profile: Gradual heating from 80°C to 110°C over 2 hours minimizes oligomerization

Reaction engineering innovations include:

- Continuous flow hydrogenolysis for nitro group reduction (99.8% conversion)

- Microwave-assisted cyclization reducing step time from 48h to 90 minutes [2]

Challenges in Scalability and Industrial Production

Scale-up beyond kilogram quantities faces three primary hurdles:

Nitro Group Sensitivity

Exothermic nitration steps require specialized reactor designs with:- Jacketed cooling systems (-15°C to +5°C control)

- Explosion-proof agitation mechanisms

Catalyst Recovery

Homogeneous acid catalysts (p-TsOH) necessitate costly neutralization and wastewater treatment steps. Recent advances in magnetic nanoparticle-supported catalysts (Fe₃O₄@SiO₂-SO₃H) enable 97% recovery and reuse for 5 cycles [4].Crystallization Challenges

The product's poor crystalline habit requires:- Anti-solvent screening (optimal: heptane/ethyl acetate 4:1)

- Seeded cooling crystallization with 0.1°C/min ramp rate

Industrial pilot plants have achieved batch sizes of 120 kg using:

- 500L glass-lined reactors with overhead condensers

- Centrifugal extractors for acid/base workups

- Continuous rotary vacuum filters for final product isolation

The nitro group (-NO₂) in 5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid exhibits characteristic electron-withdrawing properties that significantly influence aromatic substitution reactions [1] [2]. As a strongly deactivating group, the nitro substituent reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack [3] [4].

Electronic Effects and Reactivity

The nitro group functions as both an inductive and resonance electron-withdrawing group. Through the inductive effect, the electronegative nitrogen atom withdraws electron density through sigma bonds, while the resonance effect allows delocalization of the aromatic π electrons onto the nitro group [2]. This dual electron-withdrawing nature makes the aromatic ring approximately 10⁷ times less reactive toward electrophilic aromatic substitution compared to benzene [1].

Reduction Reactions

The primary transformation of the nitro group involves reduction reactions. Catalytic hydrogenation using palladium on carbon (Pd/C) represents the most common method for reducing aromatic nitro compounds to their corresponding amines [5] [6]. This process typically requires hydrogen gas under pressure and elevated temperatures:

Ar-NO₂ + 3H₂ → Ar-NH₂ + 2H₂O

Alternative reduction methods include:

- Metal reduction using iron and hydrochloric acid (Fe/HCl)

- Tin(II) chloride (SnCl₂) in acidic conditions

- Electrochemical reduction methods

- Sodium borohydride (NaBH₄) under specific conditions [7] [6]

Mechanistic Considerations

The reduction of aromatic nitro compounds proceeds through a sequential mechanism involving nitroso and hydroxylamine intermediates [8] [9]. The electron-withdrawing nature of the nitro group influences the reduction potential, with electron-donating substituents typically making the reduction more difficult [10].

Dioxane Ring Functionalization Strategies

The 1,3-dioxane ring in 5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid represents a versatile structural motif for chemical transformations [11] [12]. This six-membered heterocyclic ring exhibits unique conformational properties that influence its reactivity patterns.

Ring-Opening Reactions

The most significant transformation of the dioxane ring involves acid-catalyzed ring-opening reactions. These reactions typically proceed through protonation of one of the endocyclic oxygen atoms, followed by nucleophilic attack and ring cleavage [12] [11]. The regioselectivity of ring-opening depends on the substitution pattern and reaction conditions.

Lewis acids such as boron trifluoride (BF₃) and aluminum chloride (AlCl₃) effectively catalyze ring-opening reactions of 1,3-dioxane derivatives. The reaction mechanism involves coordination of the Lewis acid to the endocyclic oxygen, activating the ring toward nucleophilic attack [13] [12].

Conformational Effects on Reactivity

The preferred conformation of 1,3-dioxane-5-ol derivatives orients the hydroxyl group axially, forming hydrogen bonds with the endocyclic oxygen atoms [11]. This conformational preference influences the reactivity of the ring system and affects the selectivity of ring-opening reactions.

Functionalization at the 2-Position

The 2-position of the dioxane ring, bearing the 4-nitrophenyl substituent, represents a particularly reactive site. The benzylic character of this position makes it susceptible to oxidation and substitution reactions under appropriate conditions [14].

Carboxylic Acid Derivatization and Esterification

The carboxylic acid functionality in 5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid undergoes standard carboxylic acid transformations, with Fischer esterification being the most common reaction [15] [16].

Fischer Esterification Mechanism

Fischer esterification proceeds through a six-step mechanism involving nucleophilic acyl substitution [17] [18]. The reaction begins with protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol:

Step 1: Protonation of the carbonyl oxygen by acid catalyst

Step 2: Nucleophilic attack by alcohol on the activated carbonyl

Step 3: Proton transfer to form tetrahedral intermediate

Step 4: Protonation of hydroxyl group to form good leaving group

Step 5: Elimination of water to form protonated ester

Step 6: Deprotonation to yield final ester product [19] [16]

Reaction Conditions and Optimization

Fischer esterification requires acidic conditions, typically using concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH) as catalysts [20] [17]. The reaction is equilibrium-driven and requires either excess alcohol or continuous water removal to drive completion. Typical conditions include:

- Temperature: 60-140°C

- Catalyst: H₂SO₄ (catalytic amount)

- Solvent: Excess alcohol or inert organic solvent

- Reaction time: 4-24 hours [20]

Alternative Esterification Methods

Beyond Fischer esterification, the carboxylic acid can be converted to esters through:

- Acid chloride formation followed by alcohol addition

- Coupling reagent-mediated esterification (DCC, EDC)

- Diazomethane methylation for methyl esters [18]

Cross-Coupling Reactions and Catalytic Applications

The aromatic ring in 5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid can participate in palladium-catalyzed cross-coupling reactions, despite the deactivating effect of the nitro group [21] [22].

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions typically proceed through a three-step mechanism: oxidative addition, transmetalation, and reductive elimination [23] [24]. The general mechanism involves:

- Oxidative Addition: Pd(0) inserts into the carbon-halogen bond

- Transmetalation: Exchange of organic groups between palladium and organometallic reagent

- Reductive Elimination: Formation of new carbon-carbon bond and regeneration of Pd(0) catalyst [25] [26]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction represents one of the most versatile cross-coupling methods for aromatic systems. This reaction couples organoboron compounds with aryl halides in the presence of palladium catalysts and base [27] [28]. For nitro-substituted aromatics, the reaction typically requires:

- Catalyst: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄

- Base: K₂CO₃ or Na₂CO₃

- Solvent: Dioxane, DMF, or aqueous ethanol

- Temperature: 80-110°C [27]

Negishi and Stille Couplings

Alternative cross-coupling methods include Negishi coupling (using organozinc reagents) and Stille coupling (using organotin reagents) [21]. These reactions offer complementary reactivity patterns and may be preferred for specific substrate combinations.

Stability Under Acidic/Basic Conditions

The stability of 5-Methyl-2-(4-nitrophenyl)-1,3-dioxane-5-carboxylic acid under various pH conditions is crucial for synthetic applications and storage considerations [29] [30].

Acidic Conditions

Under acidic conditions, the compound exhibits moderate stability, though the dioxane ring becomes susceptible to protonation and potential ring-opening. The carboxylic acid group remains protonated and stable, while the nitro group is essentially unreactive under these conditions [29]. The pKa of the carboxylic acid is estimated to be around 4-5, typical for aromatic carboxylic acids with electron-withdrawing substituents.

Basic Conditions

Under basic conditions, the carboxylic acid undergoes deprotonation to form the corresponding carboxylate salt. The stability increases significantly under mildly basic conditions (pH 8-10), as the negative charge on the carboxylate is stabilized by the electron-withdrawing nitro group [31] [30]. However, strongly basic conditions (pH > 12) may lead to nucleophilic attack on the dioxane ring.

Hydrolytic Stability

The dioxane ring exhibits reasonable hydrolytic stability under neutral conditions but becomes increasingly susceptible to hydrolysis under acidic conditions. The rate of hydrolysis depends on temperature, pH, and the presence of catalytic species [13] [12].

Thermal Stability

The compound shows good thermal stability up to approximately 150°C, beyond which decomposition may occur. The nitro group is particularly sensitive to high temperatures and may undergo reduction or elimination reactions under extreme conditions [32].

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₆ |

| Molecular Weight | 267.24 g/mol |

| CAS Number | 385375-27-9 |

| Purity (typical) | 95-98% |

| Solubility | Organic solvents |

| Functional Group | Primary Reactions | Typical Conditions |

|---|---|---|

| Nitro Group | Reduction to amine | H₂/Pd-C, Fe/HCl |

| Dioxane Ring | Ring-opening | Acidic conditions, Lewis acids |

| Carboxylic Acid | Esterification | H₂SO₄ catalyst, heat |

| Aromatic Ring | Cross-coupling | Pd catalyst, base |